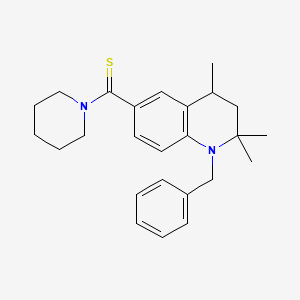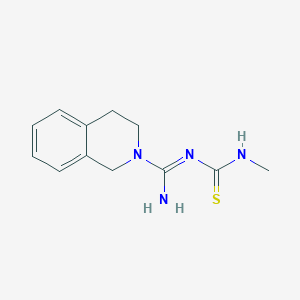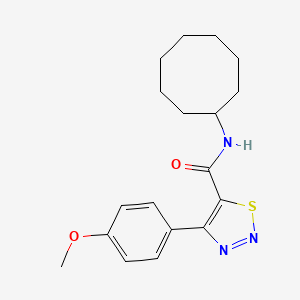
(1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)(piperidin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(piperidino)methanethione is a complex organic compound with a molecular formula of C25H33N3S This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and a methanethione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(piperidino)methanethione typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(piperidino)methanethione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biological research, (1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(piperidino)methanethione is studied for its potential biological activities. It may interact with specific enzymes or receptors, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new medications for various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of (1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(piperidino)methanethione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-2,2,4-trimethyl-1,2-dihydro-quinoline
- 2,4,10-Trimethyl-benzo(g)quinoline
- 2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline
Uniqueness
What sets (1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(piperidino)methanethione apart from similar compounds is its combination of a quinoline core with a piperidine ring and a methanethione group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C25H32N2S |
|---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(1-benzyl-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C25H32N2S/c1-19-17-25(2,3)27(18-20-10-6-4-7-11-20)23-13-12-21(16-22(19)23)24(28)26-14-8-5-9-15-26/h4,6-7,10-13,16,19H,5,8-9,14-15,17-18H2,1-3H3 |
InChI Key |
RXWRQXVVHGRDBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C(=S)N3CCCCC3)CC4=CC=CC=C4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-[1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11029908.png)
![7,8-dimethyl-3-(pyridin-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11029910.png)

![N-(2-chlorophenyl)-2-(7-cyano-6-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B11029915.png)
![2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11029923.png)
![2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11029924.png)
![Ethyl 2-(benzylsulfanyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11029925.png)

![6-ethyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one](/img/structure/B11029929.png)
![dimethyl 2-{1-[(4-tert-butylphenyl)carbonyl]-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11029937.png)
![2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione](/img/structure/B11029938.png)

![2-methyl-5-(2-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11029952.png)
![2'-Butyl-{N}-[2-(1{H}-indol-3-YL)ethyl]-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11029955.png)
